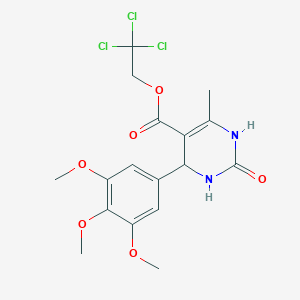![molecular formula C23H27N3O2S B5055535 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. BZP is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is complex and involves multiple neurotransmitter systems. This compound has been shown to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synapse. This leads to increased activation of dopamine receptors and can result in a variety of biochemical and physiological effects. This compound has also been shown to act as a serotonin releasing agent, which increases the concentration of serotonin in the synapse. This can result in a variety of effects, including mood enhancement and increased sociability. Finally, this compound has been shown to act as a GABA receptor agonist, which can result in sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the dose and route of administration. This compound has been shown to have stimulant effects at low doses, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have mood-enhancing effects, including increased sociability and euphoria. At higher doses, this compound can have sedative effects, including decreased locomotor activity and decreased heart rate. This compound has also been shown to have anxiogenic effects, including increased anxiety and panic.
实验室实验的优点和局限性
One advantage of using 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide as a pharmacological tool is its specificity for the dopamine, serotonin, and GABA systems. This allows researchers to study the role of these neurotransmitter systems in behavior and cognition. Another advantage is the reproducibility of the synthesis method, which allows for reliable and consistent results. However, one limitation of using this compound is its potential for abuse, which can complicate interpretation of results. In addition, the effects of this compound can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
未来方向
There are several future directions for research on 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide. One area of interest is the development of more selective and potent compounds that target specific neurotransmitter systems. Another area of interest is the study of the long-term effects of this compound on behavior and cognition. Finally, there is a need for more research on the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. This compound has been shown to have a variety of biochemical and physiological effects, including stimulant, mood-enhancing, and sedative effects. This compound has been used in the study of the dopamine, serotonin, and GABA systems, and has potential therapeutic applications in the treatment of psychiatric disorders. While there are limitations to its use, this compound remains a valuable tool for scientific research.
合成方法
The synthesis method of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide involves the reaction of 2-aminobenzothiazole with 4-piperidinylmethyl chloride, followed by the reaction of the resulting compound with 3-methoxybenzoyl chloride. The final product is obtained by recrystallization from ethanol. This synthesis method has been described in detail in several research papers and is considered to be reliable and reproducible.
科学研究应用
3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been used as a pharmacological tool in several scientific research studies. One of the main applications of this compound is in the study of the dopamine system. This compound has been shown to act as a dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in behavior and cognition. This compound has also been used in the study of the serotonin system, as it has been shown to act as a serotonin releasing agent. In addition, this compound has been used in the study of the GABA system, as it has been shown to act as a GABA receptor agonist.
属性
IUPAC Name |
3-[1-(1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-28-19-6-4-5-18(15-19)24-22(27)10-9-17-11-13-26(14-12-17)16-23-25-20-7-2-3-8-21(20)29-23/h2-8,15,17H,9-14,16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDHSFXNXYXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)CC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5055462.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5055463.png)
![6-methyl-N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5055468.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5055475.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5055476.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5055487.png)
![7-(1,3-benzodioxol-5-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5055498.png)
![(1R)-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-1-phenylethanol](/img/structure/B5055504.png)
![1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055511.png)
![1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
![(3S*,4S*)-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5055519.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(2-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5055520.png)


